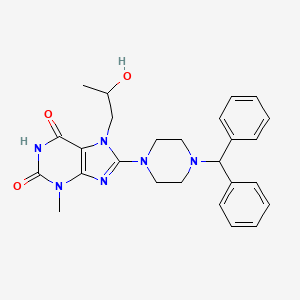![molecular formula C16H18N4O3 B8007991 ethyl 7-(3-hydroxyphenyl)-2,5-dimethyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B8007991.png)
ethyl 7-(3-hydroxyphenyl)-2,5-dimethyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ethyl 7-(3-hydroxyphenyl)-2,5-dimethyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a chemical compound listed in the PubChem database It is known for its unique properties and applications in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-(3-hydroxyphenyl)-2,5-dimethyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves several steps, including the use of specific reagents and conditions. Common synthetic routes include solid-phase, gas-phase, and liquid-phase methods. Each method has its advantages and limitations, depending on the desired purity and yield of the product .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet market demands. This involves optimizing the reaction conditions to ensure high yield and purity while minimizing waste and energy consumption. Techniques such as hydrothermal and solvothermal methods are often employed for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: ethyl 7-(3-hydroxyphenyl)-2,5-dimethyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in these reactions include strong oxidizing and reducing agents, as well as catalysts to facilitate the reactions. The conditions vary depending on the desired outcome, such as temperature, pressure, and solvent choice .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different products compared to reduction or substitution reactions.
Applications De Recherche Scientifique
ethyl 7-(3-hydroxyphenyl)-2,5-dimethyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has a wide range of applications in scientific research In chemistry, it is used as a reagent for various reactions and as a catalyst in certain processesIn medicine, it may be used for therapeutic purposes, while in industry, it is utilized in the production of various materials and chemicals .
Mécanisme D'action
The mechanism of action of ethyl 7-(3-hydroxyphenyl)-2,5-dimethyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets, thereby modulating their activity. This can lead to various biological outcomes, depending on the specific pathway involved .
Comparaison Avec Des Composés Similaires
ethyl 7-(3-hydroxyphenyl)-2,5-dimethyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable structures and properties, but this compound may have distinct advantages in terms of reactivity, stability, or application potential .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and wide range of applications make it a valuable tool for researchers and industry professionals alike.
Propriétés
IUPAC Name |
ethyl 7-(3-hydroxyphenyl)-2,5-dimethyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-4-23-15(22)13-9(2)17-16-18-10(3)19-20(16)14(13)11-6-5-7-12(21)8-11/h5-8,14,21H,4H2,1-3H3,(H,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVAUIJYTNZNNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N=C(NN2C1C3=CC(=CC=C3)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N=C(NN2C1C3=CC(=CC=C3)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-(2-Hydroxypropyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B8007913.png)


![6-(2-Hydroxypropyl)-2,4-dimethyl-7-(4-methylphenyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B8007932.png)

![7-[2-(4-Methoxyphenyl)-2-oxoethyl]-3-methyl-8-(propylamino)purine-2,6-dione](/img/structure/B8007947.png)
![7-[3-(2-Chlorophenoxy)-2-hydroxypropyl]-8-(ethylamino)-3-methylpurine-2,6-dione](/img/structure/B8007956.png)

![7-[3-(2-Chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione](/img/structure/B8007967.png)

![7-[3-(2,4-Dichlorophenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-piperazin-1-ylpurine-2,6-dione](/img/structure/B8007975.png)
![(1S,3R)-3-[(3,4-dimethylphenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid](/img/structure/B8007996.png)
![3-[5-amino-1-(4-methoxyphenyl)-3-methylpyrazol-4-yl]-5-fluoro-3-hydroxy-1H-indol-2-one](/img/structure/B8007998.png)
![3-[5-amino-1-(4-methoxyphenyl)-3-methylpyrazol-4-yl]-3-hydroxy-1H-indol-2-one](/img/structure/B8008003.png)
